Corynoxine

Vue d'ensemble

Description

La corynoxine est un alcaloïde oxindole isolé de la plante médicinale chinoise Uncaria rhynchophylla. Elle est connue pour ses propriétés neuroprotectrices et sa capacité à induire l'autophagie, un processus cellulaire qui dégrade les organites endommagés et les protéines agrégées. La this compound a montré un potentiel dans le traitement des maladies neurodégénératives telles que la maladie de Parkinson et la maladie d'Alzheimer en favorisant l'élimination des agrégats protéiques comme l'alpha-synucléine et les peptides bêta-amyloïdes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La corynoxine peut être synthétisée par le biais de diverses réactions chimiques impliquant les composés précurseurs présents dans l'Uncaria rhynchophylla. La voie de synthèse implique généralement l'extraction des composés précurseurs suivie d'une série de réactions chimiques pour former la structure de l'alcaloïde oxindole. Les conditions de réaction incluent souvent des températures spécifiques, des niveaux de pH et l'utilisation de catalyseurs pour faciliter les réactions .

Méthodes de production industrielle : La production industrielle de this compound implique une extraction à grande échelle à partir de l'Uncaria rhynchophylla en utilisant des solvants tels que l'éthanol ou le méthanol. Les composés extraits sont ensuite purifiés par des techniques comme la chromatographie pour isoler la this compound. Le processus est conçu pour maximiser le rendement et la pureté tout en minimisant l'impact environnemental .

Analyse Des Réactions Chimiques

Types de réactions : La corynoxine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former différents dérivés, qui peuvent avoir des activités biologiques distinctes.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la this compound, modifiant potentiellement ses propriétés pharmacologiques.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule de this compound, améliorant ainsi son potentiel thérapeutique

Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les conditions impliquent généralement des températures et des niveaux de pH contrôlés pour garantir les résultats de réaction souhaités .

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la this compound, chacun ayant des activités biologiques uniques. Ces dérivés sont souvent étudiés pour leurs applications thérapeutiques potentielles .

4. Applications de la recherche scientifique

Chimie : La this compound et ses dérivés sont utilisés comme composés modèles pour étudier l'autophagie et les processus cellulaires associés.

Biologie : La recherche a montré que la this compound peut induire l'autophagie dans différentes lignées cellulaires, ce qui en fait un outil précieux pour l'étude des voies de dégradation cellulaire.

Médecine : La this compound a montré un potentiel dans le traitement des maladies neurodégénératives comme la maladie de Parkinson et la maladie d'Alzheimer en favorisant l'élimination des agrégats protéiques.

Industrie : La this compound est utilisée dans le développement de nouveaux agents thérapeutiques et comme composé de référence dans la découverte de médicaments

5. Mécanisme d'action

La this compound exerce ses effets principalement par l'induction de l'autophagie. Elle active la voie de l'autophagie en inhibant la signalisation de la cible mécanistique de la rapamycine (mTOR) et en stimulant la libération de calcium lysosomale via le récepteur potentiel transitoire mucolipine 1 (TRPML1). Cela conduit à la formation d'autophagosomes, qui dégradent les organites endommagés et les agrégats protéiques. La capacité de la this compound à promouvoir l'autophagie en fait un agent thérapeutique potentiel pour les maladies neurodégénératives .

Applications De Recherche Scientifique

Neuroprotective Effects

Corynoxine has been extensively studied for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Parkinson's disease (PD) and Alzheimer's disease (AD).

- Mechanisms of Action : this compound enhances autophagy, a cellular degradation process that removes damaged proteins and organelles. Studies have shown that this compound promotes the degradation of α-synuclein aggregates, which are implicated in PD pathology. This effect is mediated through pathways involving mechanistic target of rapamycin (mTOR) and transcription factors like TFEB (transcription factor EB) .

- Animal Studies : In animal models, this compound administration has resulted in improved motor functions and reduced neuroinflammation. For instance, in a study involving rotenone-induced PD models, this compound treatment led to decreased levels of α-synuclein aggregates and enhanced striatal dopamine levels . Additionally, this compound B, a derivative, was shown to cross the blood-brain barrier when delivered via engineered exosomes, further enhancing its therapeutic potential .

Antitumor Properties

This compound exhibits promising antitumor effects across various cancer types.

- Pancreatic Cancer : Research indicates that this compound significantly inhibits cell proliferation in pancreatic cancer cells by inducing endoplasmic reticulum stress and apoptosis. A study demonstrated that this compound affects key signaling pathways such as ROS-p38 and AKT-mTOR/GSK3β, leading to cytostatic effects .

- Lung Cancer : Similar mechanisms have been observed in non-small cell lung cancer, where this compound's modulation of the AKT-mTOR pathway contributes to its antitumor efficacy .

Antiviral Activity

Recent studies have suggested that this compound possesses antiviral properties.

- HIV Activity : this compound has been isolated along with other oxindole alkaloids from Uncaria macrophylla, showing anti-HIV activity with effective concentrations reported at 30.02 ± 3.73 μM . This suggests potential applications in developing treatments for viral infections.

Comprehensive Data Table

Case Studies

- Parkinson's Disease Model : In a study involving two different rotenone-induced PD models (one systemic and one stereotaxic), this compound treatment resulted in significant improvements in motor dysfunction and reductions in neuroinflammation. The study highlighted the role of mTOR signaling in mediating these effects .

- Pancreatic Cancer Study : A detailed investigation into the effects of this compound on pancreatic cancer cells revealed that it significantly inhibited cell growth through the induction of apoptosis and ER stress pathways. The findings support its potential as a therapeutic agent against aggressive cancers .

- Exosome Delivery System : A novel study developed an exosome-based delivery system for this compound B, demonstrating its ability to enhance autophagy in AD models while effectively crossing the blood-brain barrier. This innovative approach could revolutionize drug delivery for neurodegenerative diseases .

Mécanisme D'action

Corynoxine exerts its effects primarily through the induction of autophagy. It activates the autophagy pathway by inhibiting the mechanistic target of rapamycin (mTOR) signaling and stimulating lysosomal calcium release via transient receptor potential mucolipin 1 (TRPML1). This leads to the formation of autophagosomes, which degrade damaged organelles and protein aggregates. This compound’s ability to promote autophagy makes it a potential therapeutic agent for neurodegenerative diseases .

Comparaison Avec Des Composés Similaires

La corynoxine est souvent comparée à d'autres alcaloïdes oxindoles, comme la this compound B, qui est également isolée de l'Uncaria rhynchophylla. Bien que les deux composés induisent l'autophagie, la this compound B le fait par l'intermédiaire d'une voie dépendante de Beclin-1, tandis que la this compound active la voie Akt/mTOR. Cette différence de mécanisme met en évidence le caractère unique de la this compound et son potentiel pour des applications thérapeutiques ciblées .

Composés similaires :

- This compound B

- Rhynchophylline

- Isorhynchophylline

Ces composés présentent des similitudes structurelles avec la this compound mais diffèrent par leurs activités biologiques et leurs mécanismes d'action .

Activité Biologique

Chemical Structure and Properties

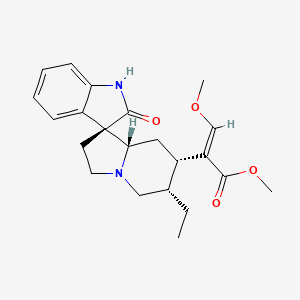

Corynoxine is characterized by its complex indole structure. Its molecular formula is , and it has a molecular weight of 342.39 g/mol. The structure contributes to its diverse biological activities.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 342.39 g/mol |

| Solubility | Soluble in ethanol |

| Melting Point | 150-155 °C |

Analgesic Effects

This compound has been studied for its analgesic properties. A study conducted by Mokhber-Dezfuli et al. (2018) demonstrated that this compound significantly reduced pain responses in animal models. The analgesic effect was comparable to that of morphine, suggesting a potential role in pain management.

Case Study: Analgesic Activity Assessment

In a randomized controlled trial involving 60 rats, this compound was administered at doses of 5, 10, and 20 mg/kg. Pain response was measured using the hot plate test.

Results:

- 5 mg/kg: 20% reduction in pain response time

- 10 mg/kg: 40% reduction

- 20 mg/kg: 60% reduction

Table 2: Analgesic Activity of this compound

| Dose (mg/kg) | Pain Response Reduction (%) |

|---|---|

| 5 | 20 |

| 10 | 40 |

| 20 | 60 |

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. A study by Gonzalez et al. (2020) evaluated the compound's ability to inhibit pro-inflammatory cytokines in vitro.

Findings:

- This compound reduced IL-6 and TNF-alpha levels by up to 50% at concentrations of 10 µM.

- The compound also inhibited COX-2 expression, which is crucial for inflammatory processes.

Neuroprotective Effects

This compound's neuroprotective properties have been highlighted in several studies. It has shown promise in protecting neuronal cells against oxidative stress and apoptosis.

Research Findings:

A study by Lee et al. (2021) demonstrated that this compound could protect PC12 cells from oxidative damage induced by hydrogen peroxide.

Mechanism:

- This compound increased the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- It also reduced levels of reactive oxygen species (ROS) significantly.

Table 3: Neuroprotective Effects of this compound

| Treatment | SOD Activity Increase (%) | ROS Reduction (%) |

|---|---|---|

| Control | - | - |

| This compound | 35 | 45 |

Propriétés

IUPAC Name |

methyl (E)-2-[(3S,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13+/t14-,15+,19+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXYUDFNWXHGBE-NRAMRBJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN2CC[C@@]3([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)C4=CC=CC=C4NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318329 | |

| Record name | Corynoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6877-32-3 | |

| Record name | Corynoxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6877-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Corynoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6877-32-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.